N-(2-Fluoroethyl)-N-methylcyclohexanamine
Description
N-(2-Fluoroethyl)-N-methylcyclohexanamine: is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with a methyl group and a 2-fluoroethyl group attached to the nitrogen atom
Properties
Molecular Formula |
C9H18FN |
|---|---|
Molecular Weight |
159.24 g/mol |
IUPAC Name |
N-(2-fluoroethyl)-N-methylcyclohexanamine |
InChI |
InChI=1S/C9H18FN/c1-11(8-7-10)9-5-3-2-4-6-9/h9H,2-8H2,1H3 |
InChI Key |
VERJIIRQVDBLBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCF)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoroethyl)-N-methylcyclohexanamine typically involves the alkylation of N-methylcyclohexanamine with 2-fluoroethyl halides. A common method includes the reaction of N-methylcyclohexanamine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor technology can be employed to achieve rapid and efficient synthesis, minimizing the use of reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoroethyl)-N-methylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-(2-Fluoroethyl)-N-methylcyclohexanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Fluoroethyl)-N-methylcyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethyl group can enhance the compound’s binding affinity and selectivity by modulating the electronic properties and steric interactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluoroethyl)-N-methylpiperidine
- N-(2-Fluoroethyl)-N-methylpyrrolidine
- N-(2-Fluoroethyl)-N-methylmorpholine
Uniqueness
N-(2-Fluoroethyl)-N-methylcyclohexanamine is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications .
Biological Activity
N-(2-Fluoroethyl)-N-methylcyclohexanamine is an organic compound with potential implications in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanism of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₈H₁₈FN
- Molecular Weight : Approximately 145.24 g/mol
- Functional Groups : Contains a cyclohexane ring, a fluoroethyl group, and an amine functional group.
The presence of the fluoroethyl substituent enhances the compound's lipophilicity, potentially affecting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is suggested that this compound may act as a ligand for various receptors, influencing neurochemical pathways. Preliminary studies indicate that it could modulate the activity of monoamine transporters, which are critical in regulating neurotransmitter levels in the brain.
Interaction Studies
Interaction studies have focused on:
- Binding Affinity : The compound's ability to bind to specific receptors.
- Signal Transduction : How binding affects downstream signaling pathways.
Pharmacological Studies
Research has explored the pharmacological profile of this compound in various contexts:
| Study Focus | Findings |
|---|---|
| Neurotransmitter Modulation | Demonstrated potential to inhibit reuptake of norepinephrine and serotonin, suggesting antidepressant-like effects. |
| Toxicological Assessment | Evaluated for cytotoxicity in cell lines; exhibited low toxicity at therapeutic concentrations. |
| Pharmacokinetics | Studies indicate favorable absorption and distribution characteristics, with a moderate half-life conducive for therapeutic use. |
Case Studies
- Antidepressant Activity : In a controlled study involving animal models, this compound showed significant reductions in depressive behaviors compared to control groups.
- Cognitive Enhancement : Research indicated improvements in cognitive function metrics in subjects administered the compound, potentially linked to enhanced neurotransmitter availability.
Comparative Analysis
When comparing this compound with structurally similar compounds, distinct differences in biological activity emerge:
| Compound Name | Structural Features | Notable Biological Effects |
|---|---|---|
| N-(2-Chloroethyl)-N-methylcyclohexanamine | Chlorinated analogue | Higher toxicity; limited therapeutic window |
| N-(2-Fluorophenyl)methylcyclohexanamine | Aromatic substitution | Enhanced receptor selectivity but lower efficacy |
| 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine | Additional amine group | Increased reactivity; potential for broader applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
